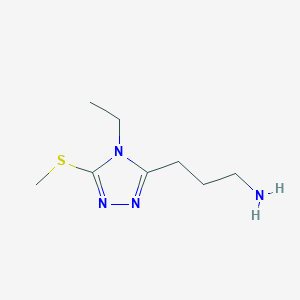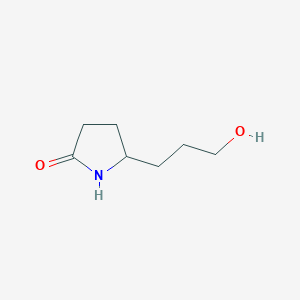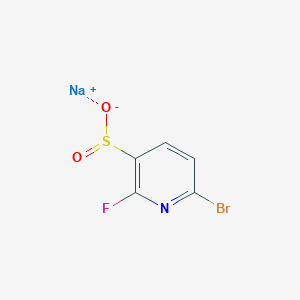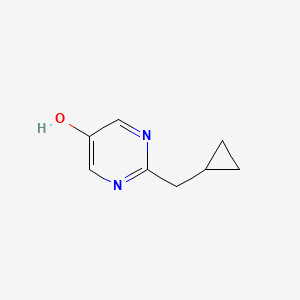
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an ethyl group, a methylthio group, and a propan-1-amine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: N-substituted derivatives of the amine group.
Aplicaciones Científicas De Investigación
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the amine group can facilitate binding to target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol
- 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-2-amine
- 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole
Uniqueness
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of the ethyl, methylthio, and propan-1-amine groups on the triazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H16N4S |
|---|---|
Peso molecular |
200.31 g/mol |
Nombre IUPAC |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4S/c1-3-12-7(5-4-6-9)10-11-8(12)13-2/h3-6,9H2,1-2H3 |
Clave InChI |
NMTPVFFTCUSERJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SC)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)

![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)

![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)





![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)
![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
